molecular formula C11H17NS B13525859 Cyclopentyl(3-methylthiophen-2-yl)methanamine

Cyclopentyl(3-methylthiophen-2-yl)methanamine

Cat. No.: B13525859
M. Wt: 195.33 g/mol
InChI Key: RHBLXQCJHAMLAF-UHFFFAOYSA-N
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Description

Cyclopentyl(3-methylthiophen-2-yl)methanamine is an organic compound with the molecular formula C11H17NS and a molecular weight of 195.32 g/mol . This compound features a cyclopentyl group attached to a 3-methylthiophen-2-yl ring, which is further connected to a methanamine group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(3-methylthiophen-2-yl)methanamine typically involves the reaction of cyclopentyl bromide with 3-methylthiophen-2-ylmethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3-methylthiophen-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentyl(3-methylthiophen-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl(3-methylthiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl(3-methylthiophen-2-yl)methanamine is unique due to the presence of both a cyclopentyl group and a 3-methylthiophen-2-yl ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

cyclopentyl-(3-methylthiophen-2-yl)methanamine

InChI

InChI=1S/C11H17NS/c1-8-6-7-13-11(8)10(12)9-4-2-3-5-9/h6-7,9-10H,2-5,12H2,1H3

InChI Key

RHBLXQCJHAMLAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C2CCCC2)N

Origin of Product

United States

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